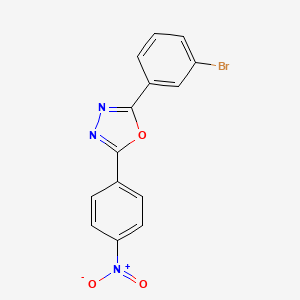
2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with complex structures like "2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide" often emerge in the search for new therapeutic agents. These compounds are synthesized and analyzed to understand their molecular framework, reactivity, and potential biological activities.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reactions, starting from simpler molecules. For example, the synthesis of acyl-coenzyme A: cholesterol O-acyltransferase (ACAT) inhibitors involves the strategic insertion of functional groups to enhance aqueous solubility and oral absorption, as demonstrated by Shibuya et al. (2018) in the development of K-604, highlighting the importance of molecular design in drug discovery (Shibuya et al., 2018).
Molecular Structure Analysis
The analysis of molecular structure is crucial for understanding the properties and reactivity of compounds. Techniques such as X-ray crystallography provide detailed insights into the molecular geometry. For instance, Ismailova et al. (2014) reported the synthesis and structural analysis of a thiadiazole derivative, revealing specific molecular interactions and geometry (Ismailova et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of a compound are defined by its functional groups and molecular structure. For example, Mercadante et al. (2013) discuss the synthesis and oxidative capabilities of novel reagents, demonstrating the role of structural features in chemical reactivity (Mercadante et al., 2013).
Physical Properties Analysis
Physical properties like solubility, melting point, and stability are influenced by the molecular structure. These properties are essential for drug formulation and delivery. Research on ACAT inhibitors by Shibuya et al. (2018) exemplifies how modifications in molecular design can significantly improve solubility and bioavailability (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability under various conditions, and potential for participating in specific reactions, are vital for understanding a compound's behavior in biological systems. The work by Pailloux et al. (2007) on the oxidation of diphenylacetamides provides insight into the chemical properties and reactivity channels of similar compounds (Pailloux et al., 2007).
properties
IUPAC Name |
2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-(thian-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-20(17-7-9-24-10-8-17)19(23)14-21-13-16(12-18(21)22)11-15-5-3-2-4-6-15/h2-6,16-17H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDSNNQGSFBNEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCSCC1)C(=O)CN2CC(CC2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-benzyl-4-piperidinyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5588024.png)

![2,3-difluoro-4-methoxy-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5588035.png)

![N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-furamide](/img/structure/B5588049.png)
![2-[2-(1-azepanyl)-2-oxoethyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5588064.png)



![2-[(2-fluorobenzyl)thio]-4-methyl-1H-benzimidazole](/img/structure/B5588091.png)

![N-(3-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5588110.png)
![4-[(1-acetyl-1H-indol-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5588118.png)
